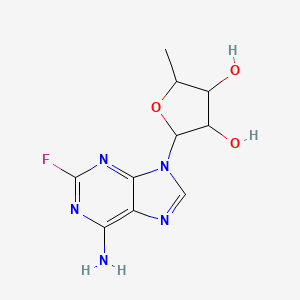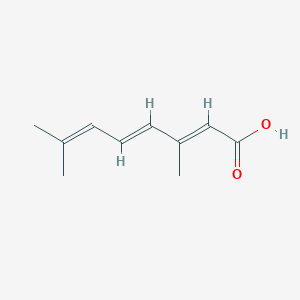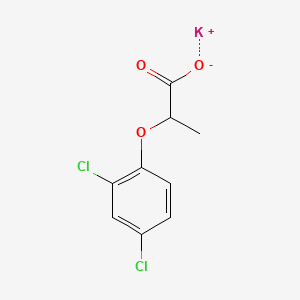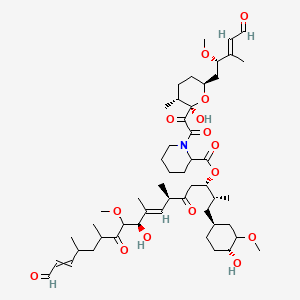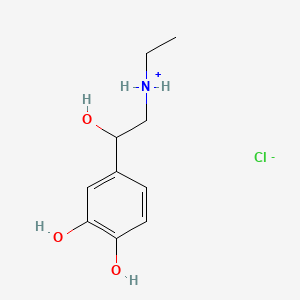
(+-)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride typically involves several steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with ethylamine under controlled conditions to form the intermediate product. This intermediate is then reduced using a suitable reducing agent to yield the final compound. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets in biological systems. It acts on neurotransmitter receptors and pathways, modulating their activity and leading to various physiological effects. The compound’s ability to cross the blood-brain barrier makes it particularly interesting for neurological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epinephrine: A closely related compound with similar structure and function.
Norepinephrine: Another related compound with significant biological activity.
Dopamine: Shares structural similarities and is a key neurotransmitter in the brain.
Uniqueness
What sets (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride apart is its unique combination of hydroxyl and ethylamino groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of great interest in multiple scientific disciplines.
Eigenschaften
CAS-Nummer |
3594-85-2 |
|---|---|
Molekularformel |
C10H16ClNO3 |
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-ethylazanium;chloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-2-11-6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,10-14H,2,6H2,1H3;1H |
InChI-Schlüssel |
JNQPGUGRMBWONQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)

![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)

